molecular formula C13H21BClFN2O3 B1458623 (3-Fluoro-4-(3-(piperazin-1-yl)propoxy)phenyl)boronic acid hydrochloride CAS No. 1704082-00-7

(3-Fluoro-4-(3-(piperazin-1-yl)propoxy)phenyl)boronic acid hydrochloride

Cat. No. B1458623
CAS RN: 1704082-00-7
M. Wt: 318.58 g/mol
InChI Key: CBDGHBWBWNLTKC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(3-Fluoro-4-(3-(piperazin-1-yl)propoxy)phenyl)boronic acid hydrochloride, also known as FPPAH, is a novel boronate-containing compound with a wide range of applications in scientific research and laboratory experiments. It is a highly versatile and useful compound, with a variety of properties that make it suitable for many different applications.

Scientific Research Applications

(3-Fluoro-4-(3-(piperazin-1-yl)propoxy)phenyl)boronic acid hydrochloride has a wide range of applications in scientific research, including drug delivery, imaging, and therapeutic applications. It has been used as a drug delivery vehicle for a variety of drugs, including anticancer drugs, antibiotics, and antiviral agents. It has also been used as a contrast agent for magnetic resonance imaging (MRI) and positron emission tomography (PET) imaging. Additionally, this compound has been used in therapeutic applications, such as the treatment of cancer, inflammation, and other diseases.

Mechanism of Action

Target of Action

Boronic acids and their derivatives are known to be utilized in suzuki-miyaura coupling reactions .

Mode of Action

Boronic acids, including this compound, are known to participate in suzuki-miyaura coupling reactions . In these reactions, the boronic acid acts as a nucleophile, forming a new carbon-carbon bond with an electrophilic organic group .

Biochemical Pathways

Boronic acids are known to participate in suzuki-miyaura coupling reactions , which are widely used in organic synthesis. These reactions can lead to the formation of various organic compounds, potentially affecting multiple biochemical pathways.

Result of Action

As a boronic acid derivative, it is likely to participate in suzuki-miyaura coupling reactions , leading to the formation of new organic compounds. The resulting compounds could have various effects depending on their structure and the biological system in which they are introduced.

Advantages and Limitations for Lab Experiments

(3-Fluoro-4-(3-(piperazin-1-yl)propoxy)phenyl)boronic acid hydrochloride has a number of advantages for laboratory experiments, including its low cost, ease of synthesis, and wide range of applications. Additionally, it is relatively stable and can be stored for long periods of time without significant degradation. However, there are also some limitations to using this compound for laboratory experiments. For example, it is not soluble in water, making it difficult to use in aqueous solutions. Additionally, it is not compatible with many other compounds, making it difficult to use in complex reactions.

Future Directions

There are a number of potential future directions for research into (3-Fluoro-4-(3-(piperazin-1-yl)propoxy)phenyl)boronic acid hydrochloride, including further investigations into its mechanism of action, biochemical and physiological effects, and applications in drug delivery, imaging, and therapeutic uses. Additionally, further research could be done into the synthesis of more complex compounds containing this compound, as well as the development of novel methods for its use in laboratory experiments. Finally, further research could be done into the potential toxicological effects of this compound and its potential for use in medical applications.

Biochemical Analysis

Biochemical Properties

(3-Fluoro-4-(3-(piperazin-1-yl)propoxy)phenyl)boronic acid hydrochloride plays a significant role in biochemical reactions, particularly in the context of enzyme interactions. This compound is known to interact with enzymes such as proteases and kinases, where it can act as an inhibitor or modulator . The boronic acid moiety in the compound allows it to form reversible covalent bonds with the active sites of these enzymes, thereby influencing their activity. Additionally, the piperazine group enhances its binding affinity to certain proteins, making it a valuable tool in biochemical assays .

Cellular Effects

The effects of this compound on various cell types and cellular processes are profound. This compound has been shown to influence cell signaling pathways, particularly those involving kinases and phosphatases . By modulating these pathways, it can affect gene expression and cellular metabolism. For instance, it has been observed to alter the expression of genes involved in cell cycle regulation and apoptosis, thereby impacting cell proliferation and survival .

Molecular Mechanism

At the molecular level, this compound exerts its effects through several mechanisms. One key mechanism is the inhibition of enzyme activity by forming reversible covalent bonds with the active sites of target enzymes . This interaction can lead to the inhibition of enzyme function, thereby affecting downstream signaling pathways. Additionally, the compound can modulate gene expression by interacting with transcription factors and other regulatory proteins .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The stability of the compound is a critical factor, as it can degrade under certain conditions, leading to a loss of activity . Long-term studies have shown that the compound can have sustained effects on cellular function, particularly in in vitro models. Its stability and activity may decrease over extended periods, necessitating careful handling and storage .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, the compound can effectively modulate enzyme activity and cellular processes without causing significant toxicity . At higher doses, it may exhibit toxic effects, including cytotoxicity and adverse impacts on organ function . These threshold effects highlight the importance of dose optimization in experimental settings.

Metabolic Pathways

This compound is involved in several metabolic pathways. It interacts with enzymes such as cytochrome P450s, which are responsible for its metabolism and clearance from the body . The compound can also affect metabolic flux by modulating the activity of key metabolic enzymes, leading to changes in metabolite levels . These interactions are crucial for understanding its pharmacokinetics and pharmacodynamics.

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins . The compound can be taken up by cells through active transport mechanisms and distributed to various cellular compartments. Its localization and accumulation within tissues can influence its activity and efficacy .

Subcellular Localization

This compound exhibits specific subcellular localization patterns. It can be directed to particular compartments or organelles through targeting signals or post-translational modifications . This localization is essential for its activity, as it allows the compound to interact with its target enzymes and proteins within the appropriate cellular context .

properties

IUPAC Name

[3-fluoro-4-(3-piperazin-1-ylpropoxy)phenyl]boronic acid;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H20BFN2O3.ClH/c15-12-10-11(14(18)19)2-3-13(12)20-9-1-6-17-7-4-16-5-8-17;/h2-3,10,16,18-19H,1,4-9H2;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CBDGHBWBWNLTKC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(C1=CC(=C(C=C1)OCCCN2CCNCC2)F)(O)O.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H21BClFN2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

318.58 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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